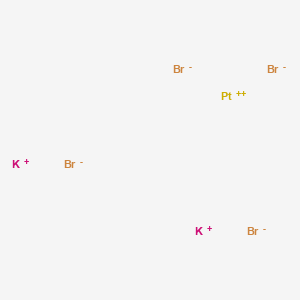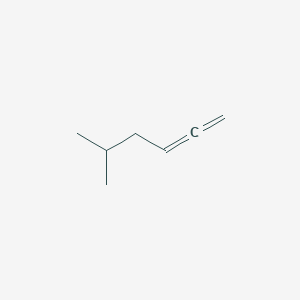
5-Methyl-1,2-hexadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-1,2-hexadiene is a chemical compound that belongs to the family of dienes. It is a colorless liquid that is used in various scientific research applications. This compound is synthesized through different methods, and it has several advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 5-Methyl-1,2-hexadiene is not well understood. However, it is believed to act as a dienophile in Diels-Alder reactions, which are important in organic synthesis. It can also undergo other reactions, such as oxidation and reduction, to form different compounds.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of 5-Methyl-1,2-hexadiene. However, it is believed to have low toxicity and is not considered to be a mutagen or carcinogen.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-Methyl-1,2-hexadiene in lab experiments is its availability and low cost. It is also a versatile compound that can be used in various reactions. However, it has some limitations, including its low reactivity towards some compounds and its limited solubility in some solvents.
Direcciones Futuras
There are several future directions for the research on 5-Methyl-1,2-hexadiene. One direction is to explore its potential as a starting material for the synthesis of new compounds with specific properties. Another direction is to investigate its potential as a catalyst in organic reactions. Additionally, more research is needed to understand its mechanism of action and its potential biochemical and physiological effects.
Conclusion:
In conclusion, 5-Methyl-1,2-hexadiene is a versatile compound that is used in various scientific research applications. It can be synthesized through different methods, and it has several advantages and limitations for lab experiments. More research is needed to understand its mechanism of action and its potential biochemical and physiological effects.
Métodos De Síntesis
5-Methyl-1,2-hexadiene can be synthesized through different methods, including the Wittig reaction, the Horner-Wadsworth-Emmons reaction, and the Grignard reaction. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide to form an alkene. The Horner-Wadsworth-Emmons reaction is a modification of the Wittig reaction that involves the use of an ester instead of a phosphorus ylide. The Grignard reaction involves the reaction of an alkyl or aryl magnesium halide with a carbonyl compound to form an alcohol.
Aplicaciones Científicas De Investigación
5-Methyl-1,2-hexadiene is used in various scientific research applications, including organic synthesis, material science, and pharmaceutical research. It is used as a starting material for the synthesis of other compounds, such as natural products and pharmaceuticals. It is also used in the preparation of polymers and materials with specific properties.
Propiedades
Número CAS |
13865-36-6 |
|---|---|
Nombre del producto |
5-Methyl-1,2-hexadiene |
Fórmula molecular |
C7H12 |
Peso molecular |
96.17 g/mol |
InChI |
InChI=1S/C7H12/c1-4-5-6-7(2)3/h5,7H,1,6H2,2-3H3 |
Clave InChI |
NEYLAVKYYZDLIN-UHFFFAOYSA-N |
SMILES |
CC(C)CC=C=C |
SMILES canónico |
CC(C)CC=C=C |
Sinónimos |
5-Methyl-1,2-hexadiene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




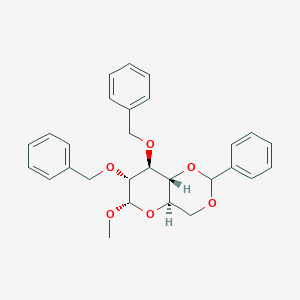
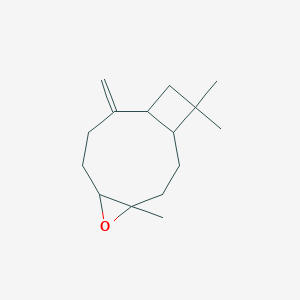
![Ferrioxamine B [M+Fe-2H]](/img/structure/B84436.png)
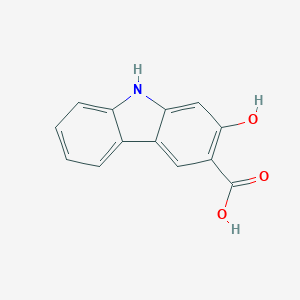

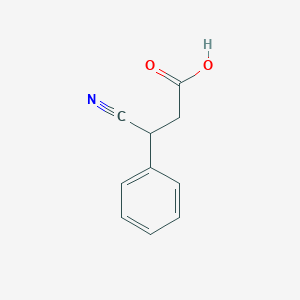

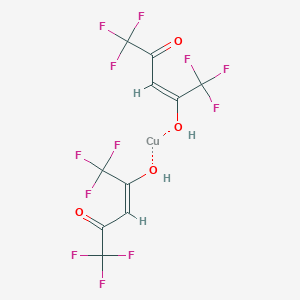
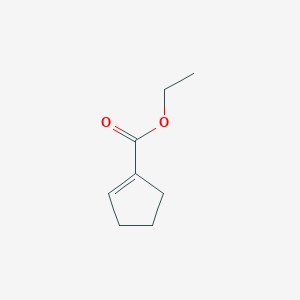
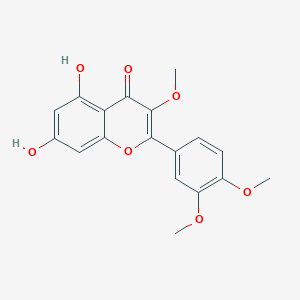
![9-Icosyl-9-phosphabicyclo[4.2.1]nonane](/img/structure/B84456.png)
